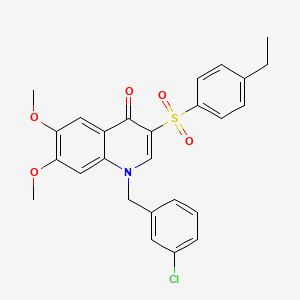![molecular formula C16H22N2OS B2425709 {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol CAS No. 2415555-35-8](/img/structure/B2425709.png)
{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a piperidine derivative and is commonly referred to as PBTM. PBTM has been found to have a wide range of applications in the field of medicinal chemistry, including its use in the development of new drugs and therapies.
Scientific Research Applications
Molecular Aggregation and Solvent Effects
Research by Matwijczuk et al. (2016) investigated the spectroscopic characteristics of compounds similar to {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol. They studied how molecular aggregation in organic solvents affects the fluorescence emission spectra, indicating the impact of compound concentration on aggregation processes and interactions (Matwijczuk et al., 2016).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole structures, which might be related to the benzothiazolyl component in the query compound. They evaluated their antimicrobial activities, showcasing the potential of such compounds in combating microbial infections (Patel et al., 2011).
Structural Analysis and Synthesis
Benakaprasad et al. (2007) and Prasad et al. (2008) focused on the synthesis and structural characterization of compounds containing piperidin-4-yl-diphenyl-methanol, which are structurally related to the query compound. Their studies included X-ray crystallography, offering insights into the molecular configuration and stability of similar compounds (Benakaprasad et al., 2007); (Prasad et al., 2008).
Bioactive Heterocycle Analysis
Prasad et al. (2018) synthesized a novel bioactive heterocycle involving a piperidin structure. Their work included antiproliferative activity evaluation and structure characterization using various spectroscopic techniques. This highlights the therapeutic potential and structural complexity of piperidin-related compounds (Prasad et al., 2018).
Properties
IUPAC Name |
[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-11(2)13-6-3-7-14-15(13)17-16(20-14)18-8-4-5-12(9-18)10-19/h3,6-7,11-12,19H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRFWIHFMWNDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2425628.png)

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)


![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2425640.png)
![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)


![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)
